molecular formula C30H22N2 B1588469 N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline CAS No. 95993-52-5

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline

Cat. No. B1588469
CAS RN: 95993-52-5
M. Wt: 410.5 g/mol
InChI Key: GJIOZZDVNXBUMQ-AJBULDERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline, also known as Pyrene-Phenylalanine (PP), is a fluorescent probe used in scientific research. This compound has unique properties that make it useful in various scientific fields, including biochemistry, biophysics, and cell biology.

Mechanism Of Action

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a fluorescent probe that works by emitting light when excited by a light source. The probe is incorporated into a biological system, such as a protein or lipid bilayer, and its fluorescence properties are used to study the system. The fluorescence intensity and lifetime of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine are sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This makes it an ideal probe for studying biological systems under different conditions.

Biochemical And Physiological Effects

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.

Advantages And Limitations For Lab Experiments

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has several advantages as a research tool. It is easy to synthesize, stable, and has unique fluorescence properties that make it an ideal probe for studying biological systems. However, there are also limitations to its use. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its fluorescence properties may be affected by the presence of other fluorophores in the system, which can complicate data interpretation.

Future Directions

For the use of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine include the study of protein aggregation, protein-membrane interactions, and small molecule-protein binding.

Synthesis Methods

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine can be synthesized using a simple one-pot reaction between pyrene-1-carboxaldehyde and N-phenylalanine. The reaction takes place in anhydrous ethanol and is catalyzed by acetic acid. The product is then purified using column chromatography to obtain a pure compound with a yield of approximately 60%.

Scientific Research Applications

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is widely used as a fluorescent probe in scientific research. It has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has also been used to study the binding of small molecules to proteins and to monitor the activity of enzymes. Its unique fluorescence properties make it an ideal probe for studying biological systems.

properties

CAS RN

95993-52-5

Product Name

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C30H22N2/c1-21-19-28-24(18-17-23-16-15-22-9-8-14-27(21)29(22)30(23)28)20-31-32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3/b31-20+

InChI Key

GJIOZZDVNXBUMQ-AJBULDERSA-N

Isomeric SMILES

CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)/C=N/N(C5=CC=CC=C5)C6=CC=CC=C6

SMILES

CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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